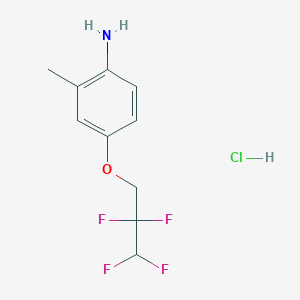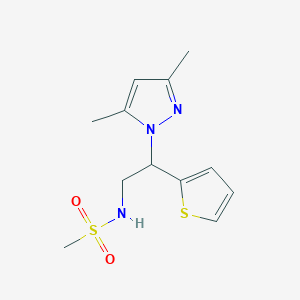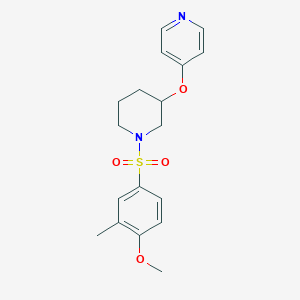![molecular formula C27H17F9N2O2S B2435384 (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate CAS No. 318497-74-4](/img/structure/B2435384.png)
(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains trifluoromethyl groups and a benzenecarboxylate group .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the search results. Pyrazole compounds, in general, are known to participate in various chemical reactions due to the presence of the reactive pyrazole ring .Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 364.39 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Cytochrome P450 Inhibition
The compound's potential interactions with Cytochrome P450 enzymes, given its structural complexity, could be significant in understanding drug-drug interactions, metabolism, and the detoxification of substances in the liver. Khojasteh et al. (2011) emphasize the importance of understanding the interactions of chemical inhibitors with Cytochrome P450 isoforms to predict potential drug-drug interactions in clinical scenarios (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
Compounds with a similar structure could serve as precursors or intermediates in the synthesis of a variety of heterocyclic compounds. Gomaa and Ali (2020) discuss the utility of certain pyrazoline derivatives as building blocks for synthesizing diverse heterocyclic compounds, indicating the potential utility of the compound in similar synthetic pathways (Gomaa & Ali, 2020).
Luminescent Materials and Scintillators
The presence of trifluoromethyl groups and other aromatic systems in the compound suggests potential applications in the development of luminescent materials or scintillators. Salimgareeva and Kolesov (2005) explore the use of various luminescent dyes in plastic scintillators, highlighting the role of structural components in determining scintillation efficiency and stability (Salimgareeva & Kolesov, 2005).
Safety And Hazards
properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17F9N2O2S/c1-38-23(41-20-9-5-8-17(13-20)25(28,29)30)21(22(37-38)15-6-3-2-4-7-15)14-40-24(39)16-10-18(26(31,32)33)12-19(11-16)27(34,35)36/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUEWRFSFCDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)SC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17F9N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2435302.png)
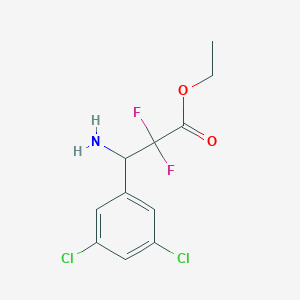

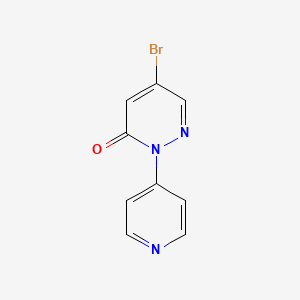
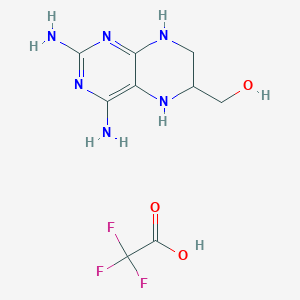
![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)
